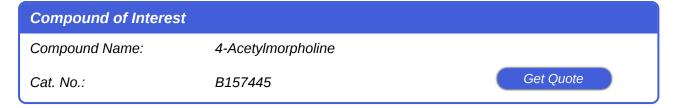


A Comparative Guide to the 1H NMR Spectrum of 4-Acetylmorpholine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of **4-Acetylmorpholine**, a key building block in medicinal chemistry. By comparing its spectral features with the parent compound, morpholine, this document offers valuable insights for structural elucidation and purity assessment.

Comparison of 1H NMR Spectral Data: 4-Acetylmorpholine vs. Morpholine

The following table summarizes the 1H NMR spectral data for **4-Acetylmorpholine** and Morpholine. The data for **4-Acetylmorpholine** is based on a predicted spectrum, while the data for Morpholine is from experimental observations. This comparison highlights the influence of the N-acetyl group on the chemical shifts of the morpholine ring protons.



Compo und	Protons (Label)	Chemic al Shift (δ, ppm)	Multipli city	Integrati on	Couplin g Constan t (J, Hz)	Solvent	Spectro meter Frequen cy (MHz)
4- Acetylmo rpholine	a (CH₃)	~2.11	Singlet (s)	3H	N/A	CDCl ₃	400
b (H2', H6')	~3.48	Triplet (t)	2H	4.8	CDCl₃	400	
c (H3', H5')	~3.61- 3.69	Multiplet (m)	6H	N/A	CDCl₃	400	-
Morpholi ne	a (H2, H6)	~3.67	Triplet (t)	4H	4.8	CDCl₃	400
b (H3, H5)	~2.86	Triplet (t)	4H	4.8	CDCl₃	400	
c (NH)	~1.71	Singlet (s)	1H	N/A	CDCl₃	400	-

Structural and Spectral Relationship

The molecular structure of **4-Acetylmorpholine** features three distinct proton environments, leading to the signals observed in its 1H NMR spectrum. The electron-withdrawing effect of the acetyl group causes a downfield shift of the adjacent methylene protons (b) compared to the unsubstituted morpholine.

Caption: Molecular structure of **4-Acetylmorpholine** with proton environments labeled (a, b, c).

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible 1H NMR spectra.

Sample Preparation:



- Sample Weighing: Accurately weigh 5-10 mg of the solid sample or dispense 20-50 μ L of the liquid sample into a clean, dry vial.
- Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
- Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
- Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube. This removes any particulate matter that could affect spectral quality.
- Capping: Securely cap the NMR tube to prevent solvent evaporation.

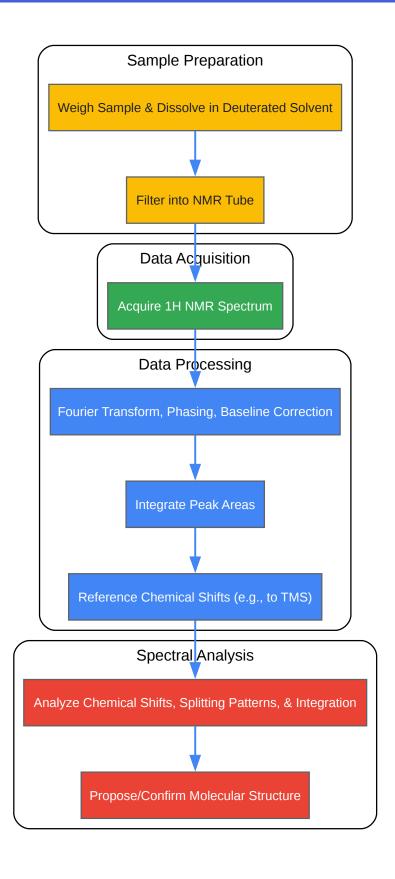
Data Acquisition:

- Instrument Setup: The 1H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.
- Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal
 of the solvent. The field homogeneity is then optimized through a process called shimming to
 ensure sharp spectral lines.
- Acquisition Parameters: Standard acquisition parameters include a 30-degree pulse angle, a
 relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16
 scans are co-added to improve the signal-to-noise ratio.
- Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

1H NMR Spectrum Analysis Workflow

The process of analyzing a 1H NMR spectrum involves several key steps, from sample preparation to final structure confirmation.





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Caption: A typical workflow for 1H NMR spectrum analysis.



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